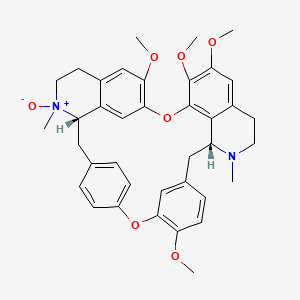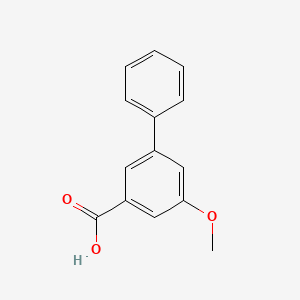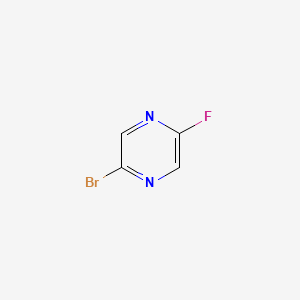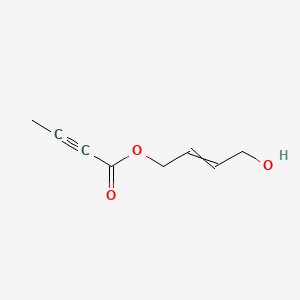
4-Hydroxybut-2-en-1-yl but-2-ynoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxybut-2-en-1-yl but-2-ynoate, also known as HBY, is a chemical compound that is widely used in scientific research. It is a versatile molecule that can be used in the synthesis of various organic compounds and has a range of biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 4-Hydroxybut-2-en-1-yl but-2-ynoate is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes in the body. Specifically, this compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting this enzyme, this compound may increase the levels of acetylcholine in the brain, which could have a range of physiological effects.
Biochemical and Physiological Effects
This compound has a range of biochemical and physiological effects. In addition to its potential use in the treatment of cancer, this compound has been studied for its effects on the nervous system. It has been shown to have anxiolytic and anticonvulsant effects in animal models, suggesting that it may have potential as a treatment for anxiety disorders and epilepsy. Additionally, this compound has been shown to have antioxidant properties, which could make it useful in the prevention of oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
4-Hydroxybut-2-en-1-yl but-2-ynoate has several advantages for use in lab experiments. It is a relatively simple molecule that can be synthesized in high purity, making it an ideal starting material for the synthesis of other compounds. Additionally, this compound has a range of biochemical and physiological effects, which makes it a useful tool for studying the effects of certain compounds on the body. However, there are also limitations to the use of this compound in lab experiments. For example, its mechanism of action is not fully understood, which could make it difficult to interpret the results of experiments. Additionally, this compound has not been extensively studied in vivo, so its effects on the body may not be fully understood.
Orientations Futures
There are several future directions for research on 4-Hydroxybut-2-en-1-yl but-2-ynoate. One area of research could be the development of new synthetic methods for this compound, which could make it more accessible for use in lab experiments. Additionally, further research could be done to fully understand the mechanism of action of this compound and its effects on the body. This could lead to the development of new treatments for a range of diseases, such as cancer and neurodegenerative disorders. Finally, research could be done to explore the potential use of this compound in other areas, such as agriculture and environmental science.
Méthodes De Synthèse
4-Hydroxybut-2-en-1-yl but-2-ynoate can be synthesized through a multi-step process that involves the reaction of but-2-ynoic acid with ethylene oxide to form this compound. This reaction can be catalyzed by a base such as potassium hydroxide or sodium hydroxide. The resulting product can be purified through various methods, such as column chromatography, to obtain a high-purity sample of this compound.
Applications De Recherche Scientifique
4-Hydroxybut-2-en-1-yl but-2-ynoate has a wide range of applications in scientific research. It can be used as a starting material for the synthesis of various organic compounds, such as pharmaceuticals and agrochemicals. This compound can also be used as a reagent in chemical reactions, such as the synthesis of heterocycles and the preparation of chiral compounds. Additionally, this compound has been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.
Propriétés
IUPAC Name |
4-hydroxybut-2-enyl but-2-ynoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3/c1-2-5-8(10)11-7-4-3-6-9/h3-4,9H,6-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBSFWUPLFVEXMI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)OCC=CCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70855443 |
Source


|
| Record name | 4-Hydroxybut-2-en-1-yl but-2-ynoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70855443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
393790-13-1 |
Source


|
| Record name | 4-Hydroxybut-2-en-1-yl but-2-ynoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70855443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

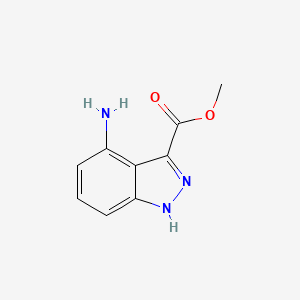

![3'-Chloro-5-fluoro-[1,1'-biphenyl]-3,4'-dicarboxylic acid](/img/structure/B580407.png)
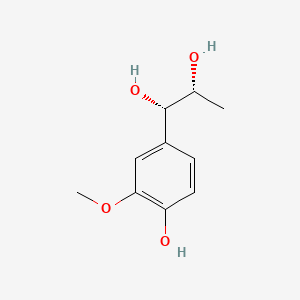
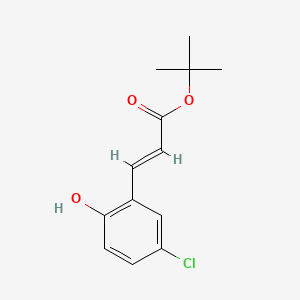


![4-Amino-7-bromoimidazo[2,1-F][1,2,4]triazine](/img/structure/B580417.png)
![1-Isopentyl-7-phenyl-1H-pyrimido[4,5-D][1,3]oxazine-2,4-dione](/img/structure/B580418.png)
![2-Chloro-6,7-dihydro-5h-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B580420.png)

